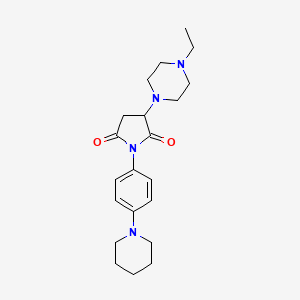
3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H30N4O2 and its molecular weight is 370.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity through a comprehensive review of existing literature, including synthesis methods, pharmacological effects, and case studies.
Molecular Structure
The molecular formula of the compound is C15H24N4O2, with a molecular weight of approximately 284.38 g/mol. The structure features a pyrrolidine ring substituted with piperazine and piperidine moieties, which are known for their biological significance.
Computational Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.38 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
Antimicrobial Activity
Research has shown that derivatives of pyrrolidine-2,5-dione exhibit significant antimicrobial properties. A study conducted on various derivatives indicated that compounds similar to This compound demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
A notable study evaluated the antiviral potential of related compounds against HIV-1 and other viruses. The findings suggested that certain derivatives could protect against viral infections, indicating that This compound may also possess similar antiviral properties .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrrole derivatives has been documented extensively. In vitro assays revealed that these compounds could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Antiviral Screening
In a systematic evaluation of antiviral compounds, derivatives like This compound were tested for efficacy against various viral strains. Results indicated moderate protection against Coxsackievirus B and Herpes Simplex Virus, with IC50 values in the micromolar range .
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial properties of similar piperazine derivatives highlighted their effectiveness against gram-positive and gram-negative bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, providing insights into its potential as an antimicrobial agent .
特性
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-2-22-12-14-24(15-13-22)19-16-20(26)25(21(19)27)18-8-6-17(7-9-18)23-10-4-3-5-11-23/h6-9,19H,2-5,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNNVWRHSIDTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














